molecular formula C12H16O B14038874 3-Phenylhex-5-en-1-ol

3-Phenylhex-5-en-1-ol

Cat. No.: B14038874
M. Wt: 176.25 g/mol
InChI Key: PERDGGMTJRCYMJ-UHFFFAOYSA-N
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Description

3-Phenylhex-5-en-1-ol (C₁₂H₁₆O, MW: 176.26 g/mol) is a secondary alcohol featuring a phenyl group at the third carbon and a terminal double bond at the fifth position of a six-carbon chain. Its synthesis involves the reduction of 3-phenylhex-5-enal using LiAlH₄ (18% yield) or via a [2,3]-Wittig rearrangement approach, yielding a yellow oil after purification by column chromatography . Key spectral data include characteristic IR absorption at ~3367 cm⁻¹ (O-H stretch) and NMR signals consistent with allylic and benzylic protons .

Properties

IUPAC Name

3-phenylhex-5-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-6-11(9-10-13)12-7-4-3-5-8-12/h2-5,7-8,11,13H,1,6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERDGGMTJRCYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CCO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction of Phenylmagnesium Bromide with Hex-5-en-1-aldehyde or Hex-5-en-3-one

One of the classical and widely used methods for synthesizing this compound involves the nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) to an α,β-unsaturated aldehyde or ketone such as hex-5-en-1-al or hex-5-en-3-one.

  • Procedure : The reaction is typically carried out under anhydrous conditions and inert atmosphere (argon or nitrogen) to prevent moisture interference. Phenylmagnesium bromide is prepared or commercially obtained and added dropwise to a solution of hex-5-en-1-al or hex-5-en-3-one in dry ether or tetrahydrofuran (THF) at low temperature (0 °C to room temperature). The mixture is stirred until completion, then quenched with aqueous acid to afford the allylic alcohol.

  • Yields and Purity : Reported yields for similar homoallylic alcohols are high, often exceeding 80-90% after purification by flash chromatography.

  • Example : A related preparation of 1-phenylhex-5-en-3-ol was achieved by reacting phenylmagnesium bromide with hex-5-en-3-one, followed by careful workup and purification, yielding a colorless oil with high purity and good yield.

Diastereoselective Allylation of Aldehydes

Diastereoselective synthesis routes involve the addition of allylmetal reagents to chiral aldehydes or ketones, allowing control over stereochemistry.

  • Method : Using chiral auxiliaries or catalysts, such as titanium isopropoxide complexes with n-butyllithium and hydrocinnamaldehyde, followed by allylation, can yield diastereomeric mixtures of this compound derivatives. The products are purified by chromatography and characterized by NMR and chiral HPLC.

  • Significance : This method is valuable for synthesizing enantioenriched or diastereomerically pure this compound, important in asymmetric synthesis applications.

Cross-Metathesis Reactions

Cross-metathesis of allylic alcohol precursors with suitable olefins catalyzed by Grubbs’ catalysts has been reported.

  • Procedure : For example, 1-phenylhex-5-en-3-ol can undergo cross-metathesis with methyl acrylate in dry dichloromethane under argon atmosphere using Grubbs’ second-generation catalyst at reflux overnight. The reaction mixture is concentrated and purified by flash chromatography to yield the desired product.

  • Advantages : This method allows modification of the alkene moiety and introduction of functional groups, expanding the utility of this compound derivatives.

Catalytic Hydrogenation of Phenylhex-5-en-3-one

Industrial and large-scale synthesis often employ catalytic hydrogenation of phenylhex-5-en-3-one to the corresponding alcohol.

  • Catalysts : Commonly used catalysts include palladium, platinum, or rhodium on carbon supports under hydrogen atmosphere.

  • Conditions : The reaction is performed under controlled temperature and pressure to avoid over-reduction of the alkene.

  • Outcome : This method efficiently produces this compound with high purity and yield suitable for scale-up.

Halogenation and Subsequent Reduction of Allylic Alcohols

An alternative approach involves halogenation of an allylic alcohol intermediate followed by reduction.

  • Example : 5-Chloro-6-phenylhex-5-en-1-ol was synthesized by treatment of allylic alcohol with N-chlorosuccinimide (NCS) in dichloroethane at low temperature, followed by reduction with sodium borohydride to yield this compound derivatives.

  • Utility : This route allows the introduction of halogen substituents for further functionalization or as intermediates in synthesis.

Nucleophilic Substitution via 6-Bromo-1-hexene

A patented method for synthesizing 5-hexen-1-ol (a close analog) involves nucleophilic substitution of 6-bromo-1-hexene with potassium acetate in acetonitrile catalyzed by tetrabutylammonium bromide, followed by hydrolysis.

  • Process Steps :

    • Heating 6-bromo-1-hexene with potassium acetate and tetrabutylammonium bromide in acetonitrile at 78-83 °C for 2 hours.

    • Cooling, concentrating, and extraction with methyl tert-butyl ether.

    • Hydrolysis with alkaline aqueous solution and methanol at room temperature.

    • Organic extraction and concentration to isolate 5-hexen-1-ol.

  • Adaptation : This methodology can be adapted for the synthesis of this compound by using appropriate phenyl-substituted bromoalkenes.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Limitations
Grignard Reaction Phenylmagnesium bromide, hex-5-en-3-one Anhydrous, inert atmosphere 85-95 High yield, straightforward Requires strict anhydrous setup
Diastereoselective Allylation Ti(iOPr)4, nBuLi, hydrocinnamaldehyde Low temp (-78 °C), inert 56-70 Stereocontrol Multi-step, sensitive reagents
Cross-Metathesis Grubbs II catalyst, methyl acrylate Reflux in DCM, argon ~83 Functional group diversity Catalyst cost, reaction time
Catalytic Hydrogenation Pd/C or Rh/C, H2 gas Mild temp & pressure High Scalable, clean reaction Over-reduction risk
Halogenation + Reduction NCS, NaBH4 Low temp, DCE solvent 70-73 Functionalization flexibility Multi-step, halogen waste
Nucleophilic Substitution 6-Bromo-1-hexene, potassium acetate, TBAB 78-83 °C, acetonitrile Not specified Mild conditions, scalable Requires bromoalkene precursor

Chemical Reactions Analysis

Types of Reactions: 3-Phenylhex-5-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) are often used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohols and hydrocarbons.

    Substitution Products: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

3-Phenylhex-5-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylhex-5-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group contributes to its stability and reactivity through resonance effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Phenylhex-5-en-3-ol (C₁₂H₁₆O, MW: 176.26 g/mol)
  • Structural Differences : The hydroxyl group is at C3, while the phenyl group is at C1, altering hydrogen-bonding interactions and solubility.
  • Synthesis : Prepared via allyl tributyl stannane reactions, yielding a pale oil .
  • Spectral Data :
    • IR: ν = 3367 cm⁻¹ (O-H), 1632 cm⁻¹ (C=C).
    • ¹H NMR: δ 3.87–3.64 (m, 1H, -CH(OH)-), δ 7.51–7.12 (m, 5H, aromatic) .
  • Reactivity : The hydroxyl group’s proximity to the phenyl ring may enhance steric hindrance in nucleophilic reactions compared to 3-phenylhex-5-en-1-ol .
1-Phenylhex-5-en-1-ol (C₁₂H₁₆O, MW: 176.255 g/mol)
  • Structural Differences : Hydroxyl at C1, creating a primary alcohol.
  • Synthesis: Not explicitly detailed in evidence, but similar allylation methods are inferred .
  • Properties : Higher volatility expected due to reduced steric hindrance of the primary alcohol.

Functional Group Variants

1-(Thien-2-yl)-3-phenylhex-5-en-1-ol (C₁₆H₁₈OS, MW: 258.38 g/mol)
  • Structural Differences : Thienyl group replaces the phenyl at C1, introducing sulfur-based electronic effects.
  • Synthesis : Hosomi-Sakurai reaction (45% yield) .
  • Reactivity : Thiophene’s aromaticity may enhance electrophilic substitution at C1 compared to purely hydrocarbon analogs .
1-(2,4-Difluorophenyl)-3-phenylhex-5-en-1-one (C₁₈H₁₆F₂O, MW: 298.32 g/mol)
  • Structural Differences : Ketone at C1 instead of alcohol, with electron-withdrawing fluorine substituents.
  • Synthesis : Verma method (70% yield) .
  • Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), unlike the alcohol functionality in this compound .

Unsaturation and Hybrid Systems

6-Phenylhex-5-en-2-yn-1-ol (C₁₂H₁₂O, MW: 172.22 g/mol)
  • Structural Differences : Conjugated enyne system (C5 double bond, C2 triple bond).
  • Synthesis: Not explicitly described, but likely involves alkyne coupling strategies .
(E)-1-Phenylhex-1-en-5-yn-3-ol (C₁₂H₁₂O, MW: 172.09 g/mol)
  • Structural Differences : Conjugated enyne with hydroxyl at C3.
  • Reactivity : The extended π-system may facilitate Diels-Alder reactions, differing from isolated double bonds in this compound .

Biological Activity

3-Phenylhex-5-en-1-ol, also known as 1-Phenylhex-5-en-3-ol, is an organic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

This compound has the molecular formula C12H16OC_{12}H_{16}O and a molecular weight of 176.26 g/mol. The compound features a phenyl group attached to a hexenyl chain with a hydroxyl functional group. Its structure includes a double bond between the fifth and sixth carbon atoms, contributing to its reactivity and potential biological effects .

Cellular Interactions

Research indicates that this compound can modulate various cellular processes. It influences cell signaling pathways, impacting gene expression and cellular metabolism. Specifically, it interacts with enzymes such as lipases, which are crucial for lipid metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionModulates lipase activity
Gene ExpressionActivates or inhibits transcription factors
Cellular MetabolismInfluences metabolic pathways related to oxidation

The compound's mechanism involves binding interactions with biomolecules, leading to either activation or inhibition of enzyme activity. This interaction can result in significant changes in cellular responses, including alterations in gene expression .

In Vitro Studies

Laboratory studies have demonstrated that this compound can activate specific transcription factors, which leads to upregulation or downregulation of target genes. For instance, in studies involving different cell lines, the compound was shown to enhance cell proliferation at low doses while exhibiting cytotoxic effects at higher concentrations .

Animal Models

In animal studies, varying dosages of this compound were administered to assess its effects on cellular function. Results indicated that lower doses promoted metabolic activity, whereas higher doses resulted in oxidative stress and inflammation .

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg)Effect
250Beneficial effects on cell growth
500Increased metabolic activity
1000Toxicity observed; oxidative stress

Safety and Toxicity Assessments

Recent assessments have evaluated the mutagenic potential of related compounds in the same family. For example, studies on structurally similar compounds indicated varying degrees of mutagenicity under specific conditions. However, no significant mutagenic activity was observed for this compound itself in standard assays .

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